Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine
Description
3-(Diethylamino)propylamine (DEAPA), with the molecular formula C₇H₁₈N₂, is a diamine containing both a primary amino group (-NH₂) and a tertiary amino group (-N(C₂H₅)₂) on a propyl backbone . This structural duality enables DEAPA to act as a versatile compound in industrial and chemical applications.
Properties
Molecular Formula |
C11H26N2O |
|---|---|
Molecular Weight |
202.34 g/mol |
IUPAC Name |
N',N'-diethyl-N-(1-methoxypropan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2O/c1-5-13(6-2)9-7-8-12-11(3)10-14-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
UFHIWULLSXGVSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine involves the reaction of diethylamine with 3-(1-methoxypropan-2-yl)amino propyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities . The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Physical Properties : DEAPA is a low-viscosity liquid with a boiling point of ~177–180°C and a density of 0.931 g/mL .
- Chemical Reactivity : The primary amine group participates in carbamate formation during CO₂ absorption, while the tertiary amine facilitates bicarbonate formation, enhancing CO₂ capacity .
- pKa Values : Experimental data shows DEAPA has two dissociation constants (pKa₁ = 10.2, pKa₂ = 8.9 at 298.15 K), with the tertiary amine protonating first .
Comparison with Similar Compounds
Structural Analogs and Amine Types
| Compound | Structure | Amine Types | Key Substituents |
|---|---|---|---|
| DEAPA | CH₂CH₂CH₂-NH₂ + N(C₂H₅)₂ | Primary + Tertiary | Diethyl, propyl |
| 3-(Methylamino)propylamine (MAPA) | CH₂CH₂CH₂-NH₂ + NH(CH₃) | Primary + Secondary | Methyl, propyl |
| 1,3-Diaminopentane | NH₂-(CH₂)₅-NH₂ | Two Primary | Pentyl backbone |
| 3-(n-Propylamino)propylamine (PAPA) | CH₂CH₂CH₂-NH₂ + NH(CH₂CH₂CH₃) | Primary + Secondary | Propyl, propyl |
| Dimethylaminopropylamine (DMAPA) | CH₂CH₂CH₂-NH₂ + N(CH₃)₂ | Primary + Tertiary | Dimethyl, propyl |
pKa and Thermodynamic Properties
| Compound | pKa₁ (Primary) | pKa₂ (Secondary/Tertiary) | ΔH (kJ/mol) |
|---|---|---|---|
| DEAPA | 8.9 | 10.2 | -45.3 |
| 1,3-Diaminopentane | 10.1 | 9.8 | -42.1 |
| MAPA | 9.7 | 8.5 | -40.8 |
| DMAPA | 9.2 | 10.5 | -43.6 |
Data derived from experimental measurements and computational modeling .
CO₂ Absorption Performance
DEAPA’s intramolecular tertiary amine reduces carbamate stability, favoring bicarbonate formation and higher CO₂ capacity compared to blends . In contrast, MAPA-based systems prioritize carbamate formation due to secondary amine reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
